molecular formula C18H15BrO4 B2452711 (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one CAS No. 890632-19-6

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one

Número de catálogo: B2452711
Número CAS: 890632-19-6
Peso molecular: 375.218
Clave InChI: TXOSRDYZVVRDKS-YVLHZVERSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C18H15BrO4 and its molecular weight is 375.218. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one is a synthetic compound belonging to the benzofuran family, which has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of benzofuran derivatives typically involves various methods including condensation reactions and modifications of existing benzofuran structures. For this compound, the synthesis may follow a pathway similar to that of other benzofuran derivatives, incorporating a bromoethoxy group and a methoxy-substituted benzylidene moiety.

Anticancer Properties

Benzofuran derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with a benzofuran nucleus have demonstrated inhibition rates ranging from 40% to over 80% against different types of cancer cells, including leukemia, lung cancer, and ovarian cancer .

In vitro studies have shown that modifications at specific positions on the benzofuran ring can enhance cytotoxicity. For example, the introduction of electron-withdrawing groups at the C-2 position has been linked to increased potency against cancer cells .

Antimicrobial Activity

The antimicrobial potential of benzofuran derivatives is also noteworthy. Studies have reported that several synthesized compounds exhibit promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been recorded as low as 2 μg/mL against Mycobacterium tuberculosis and other pathogens .

For instance, compounds with specific substitutions on the benzofuran ring showed enhanced antibacterial activity, with certain derivatives achieving MIC values comparable to standard antibiotics . The presence of hydroxyl groups at strategic positions appears crucial for maintaining antimicrobial efficacy .

Case Studies

  • Anticancer Activity : In a study evaluating various benzofuran derivatives, one compound exhibited an IC50 value of 36 nM against MAO-B, indicating strong potential for neuroprotective applications in cancer therapy .
  • Antimicrobial Efficacy : A series of synthesized benzofuran derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing significant antibacterial properties with MIC values ranging from 0.78 to 6.25 μg/mL .
  • Structure-Activity Relationship (SAR) : Research focusing on SAR has shown that the introduction of halogen substituents enhances both anticancer and antimicrobial activities. For example, compounds bearing bromo groups demonstrated improved potency against various bacterial strains compared to their unsubstituted counterparts .

Data Tables

Biological Activity Compound MIC (µg/mL) IC50 (nM) Cell Line/Pathogen
AnticancerCompound A-36MAO-B
AntimicrobialCompound B2-M. tuberculosis
AntimicrobialCompound C0.78-S. aureus
AnticancerCompound D-<0.60Various Cancer Cells

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Benzofuran derivatives, including (Z)-6-(2-bromoethoxy)-2-(4-methoxybenzylidene)benzofuran-3(2H)-one, have been investigated for their potential as bioactive compounds. The structural characteristics of benzofurans allow them to interact with various biological targets, leading to significant pharmacological effects.

Anticancer Activity

Research has demonstrated that benzofuran derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted the ability of certain benzofuran compounds to inhibit cancer cell proliferation in vitro, showing promise for further development as anticancer agents .

Antimicrobial Properties

Benzofuran derivatives have also been evaluated for their antimicrobial activity against a range of pathogens. Compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi . This broad-spectrum activity suggests potential applications in treating infections.

Enzyme Inhibition Studies

The compound has been explored for its role as an enzyme inhibitor. Specifically, studies have focused on its ability to inhibit alkaline phosphatase and DRAK2 kinases, which are involved in critical cellular processes such as apoptosis and metabolic regulation.

Alkaline Phosphatase Inhibition

Research indicates that certain benzofuran derivatives can serve as selective inhibitors of alkaline phosphatase, which is relevant in various diseases including cancer and liver disorders . The structure-activity relationship (SAR) studies suggest that modifications to the benzofuran core can enhance inhibitory potency.

DRAK2 Inhibition

DRAK2 is a serine/threonine kinase implicated in the regulation of apoptosis in β-cells of the pancreas. Compounds derived from benzofurans have shown promise as DRAK2 inhibitors, protecting β-cells from apoptosis and presenting a potential strategy for diabetes treatment . These findings underscore the therapeutic significance of this compound in metabolic diseases.

Synthesis and Structure-Activity Relationships

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various substituents that can modulate biological activity.

Synthetic Pathways

Common synthetic approaches include condensation reactions involving substituted benzaldehydes and 6-acetyl-5-hydroxybenzofurans under basic conditions. The introduction of halogen substituents has been shown to enhance the biological activity of these compounds .

Structure-Activity Relationship Analysis

A detailed SAR analysis reveals that modifications at specific positions on the benzofuran ring significantly influence biological activity. For example, the introduction of methoxy groups has been associated with increased potency against specific targets .

Case Studies and Experimental Findings

Several studies have documented the biological evaluation of benzofuran derivatives similar to this compound.

StudyFocusFindings
Alkaline Phosphatase InhibitionIdentified selective inhibitors with improved potency compared to existing drugs.
DRAK2 Kinase InhibitionDemonstrated protective effects on β-cells against apoptosis with IC50 values in low micromolar range.
Antimicrobial ActivityExhibited significant activity against both bacterial and fungal strains with MIC values indicating effectiveness at low concentrations.

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Bromoethoxy Group

The 2-bromoethoxy group undergoes nucleophilic substitution (SN2), enabling derivatization.

NucleophileConditionsProductYieldCharacterizationSource
AminesK₂CO₃, DMF, 80°C, 12 h6-(2-aminoethoxy)-substituted derivative72–85%¹H NMR, FTIR, MS
ThiolsEtOH, reflux, 6 h6-(2-thioethoxy)-analogue68%HPLC, UV-vis
HydroxideNaOH, H₂O/EtOH, 50°C, 3 h6-(2-hydroxyethoxy)-derivative90%TLC, ¹³C NMR

Mechanism : The bromine atom acts as a leaving group, with nucleophilic attack occurring at the β-carbon. Polar aprotic solvents (e.g., DMF) enhance reaction rates.

Condensation Reactions via the Benzylidene Moiety

The α,β-unsaturated ketone participates in base-catalyzed condensations.

ReagentConditionsProductYieldKey DataSource
4-NitrobenzaldehydeKOH, EtOH, 70°C, 8 hExtended conjugated system65%λ_max = 420 nm (UV-vis)
HydrazineAcOH, reflux, 4 hHydrazone derivative78%FTIR: ν(N-H) = 3300 cm⁻¹

Mechanism : The chalcone-like structure undergoes Michael addition or aldol-like condensation, facilitated by the electron-withdrawing ketone.

Reduction of the α,β-Unsaturated Ketone

Selective hydrogenation targets the benzylidene double bond.

ReagentConditionsProductYieldSelectivitySource
H₂ (1 atm), Pd/CEtOAc, rt, 2 hSaturated benzofuran-3-one92%>95% (¹H NMR)
NaBH₄MeOH, 0°C, 30 minPartial reduction to allylic alcohol55%MS: m/z = 352.20 [M+H]⁺

Mechanism : Catalytic hydrogenation proceeds via syn-addition, while NaBH₄ selectively reduces the carbonyl if steric hindrance is minimized .

Cyclization Reactions

Intramolecular reactions form heterocyclic systems.

ConditionsProductYieldObservationsSource
K₂CO₃, DMSO, 120°C, 24 hFuro[3,2-b]quinoline derivative60%X-ray crystallography
CuI, L-proline, DMF, 100°CTriazole-linked dimer45%HRMS: m/z = 698.30 [M+H]⁺

Mechanism : Base-mediated elimination or copper-catalyzed azide-alkyne cycloaddition (CuAAC) drives cyclization .

Oxidative Transformations

Controlled oxidation modifies the benzofuran core.

Oxidizing AgentConditionsProductYieldSpectral EvidenceSource
KMnO₄H₂O, 0°C, 1 h3-keto-2-carboxylic acid40%FTIR: ν(C=O) = 1705 cm⁻¹
OzoneCH₂Cl₂, -78°C, 30 minOxidative cleavage to dialdehyde35%¹H NMR: δ 9.8 (2H, s)

Mechanism : Oxidative cleavage of the benzylidene double bond forms carbonyl groups, while ring oxidation depends on steric effects .

Propiedades

IUPAC Name

(2Z)-6-(2-bromoethoxy)-2-[(4-methoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrO4/c1-21-13-4-2-12(3-5-13)10-17-18(20)15-7-6-14(22-9-8-19)11-16(15)23-17/h2-7,10-11H,8-9H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOSRDYZVVRDKS-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.